4-(Pyrimidin-2-ylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-(Pyrimidin-2-ylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thieno[2,3-d]pyrimidine family, which is known for its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-ylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidine typically involves multi-step reactions. One common method includes the Gewald reaction, followed by Dieckmann cyclization and Krapcho decarboxylation . The Gewald reaction is used to construct the thienopyrimidine ring, while the Dieckmann cyclization and Krapcho decarboxylation are employed to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-2-ylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
4-(Pyrimidin-2-ylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-2-ylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes in cancer cells. The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their function .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: Known for their antitumor activity.
4-Amino-thieno[3,2-d]pyrimidines: Investigated for their antiplasmodial properties.
Uniqueness
4-(Pyrimidin-2-ylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidine stands out due to its unique combination of a pyrimidin-2-ylthio group and a p-tolyl group, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H12N4S2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-4-pyrimidin-2-ylsulfanylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C17H12N4S2/c1-11-3-5-12(6-4-11)13-9-22-15-14(13)16(21-10-20-15)23-17-18-7-2-8-19-17/h2-10H,1H3 |
InChI Key |
UBFCNFWSWMNMPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SC4=NC=CC=N4 |
Origin of Product |
United States |
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